3-(4-METHOXYPHENYL)-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-PROPANONE
Description
3-(4-Methoxyphenyl)-1-[4-(4-methylbenzyl)piperazino]-1-propanone is a synthetic chalcone derivative characterized by a piperazine substitution at the 1-propanone position. Its structure comprises two key components:
- Ring A: A 4-methoxyphenyl group attached to the propanone backbone.
- Piperazine moiety: Substituted with a 4-methylbenzyl group at the 4-position of the piperazine ring.
Unlike non-piperazine chalcones, piperazine derivatives often exhibit distinct physicochemical and biological properties due to the nitrogen-rich heterocycle’s influence on solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-18-3-5-20(6-4-18)17-23-13-15-24(16-14-23)22(25)12-9-19-7-10-21(26-2)11-8-19/h3-8,10-11H,9,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMOHNAGYOVLQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401142346 | |
| Record name | 3-(4-Methoxyphenyl)-1-[4-[(4-methylphenyl)methyl]-1-piperazinyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401142346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959240-21-2 | |
| Record name | 3-(4-Methoxyphenyl)-1-[4-[(4-methylphenyl)methyl]-1-piperazinyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959240-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methoxyphenyl)-1-[4-[(4-methylphenyl)methyl]-1-piperazinyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401142346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methylbenzylamine to produce the amide. The final step involves the cyclization of the amide with piperazine under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated or nitrated aromatic compounds.
Scientific Research Applications
3-(4-METHOXYPHENYL)-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-PROPANONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Key Findings :
- Trifluoromethyl Derivative : Substitution with a trifluoromethylbenzoyl group () increases molecular weight and polarity, which could alter receptor binding kinetics compared to the target compound’s methylbenzyl group .
Non-Piperazine Chalcones
Non-piperazine chalcones, such as those in clusters 5 and 6 (), exhibit distinct structure–activity relationships (SAR):
Key Findings :
- Electronegativity Trends : Substitution with electronegative groups (e.g., bromine, fluorine) at the para position of Rings A/B correlates with lower IC₅₀ values. For example, 2j (4-bromo/4-fluoro) has ~15-fold higher potency than 2p (4-methoxy/4-methoxy) .
- Piperazine vs. Non-Piperazine: The target compound’s piperazine group may reduce potency compared to non-piperazine chalcones like Cardamonin, as piperazine substitution is associated with clustered but less potent activity profiles .
Structural Analogs with Modified Aromatic Rings
highlights chalcone derivatives with fluorophenyl and methoxyphenyl groups, emphasizing geometric influences:
Key Findings :
- Dihedral Angles : Smaller angles (e.g., 7.14°) in fluorophenyl/methoxyphenyl analogs suggest planar conformations that enhance π-π stacking with biological targets. The target compound’s 4-methylbenzyl group may introduce steric hindrance, increasing dihedral angles and reducing binding efficiency .
Research Findings and Trends
SAR in Chalcones: Piperazine substitution clusters compounds into distinct activity groups but obscures clear SAR trends compared to non-piperazine derivatives . Electronegative para-substitutions (halogens) on Rings A/B enhance inhibitory activity, while methoxy groups reduce potency .
Physicochemical Properties :
- The 4-methylbenzyl group in the target compound likely improves lipophilicity (logP) compared to RS analogs, favoring blood-brain barrier penetration .
Data Gaps: No IC₅₀ data for the target compound is available in the provided evidence, limiting direct pharmacological comparisons.
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